molecular formula C26H26N6O5 B601584 阿哌沙班杂质6 CAS No. 1074365-84-6

阿哌沙班杂质6

货号: B601584
CAS 编号: 1074365-84-6
分子量: 474.52
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is also known as apixaban (BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa .


Synthesis Analysis

The synthesis of apixaban involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity . Further optimization of the C-3 pyrazole position and replacement of the terminal P4 ring with a neutral heterocycle culminated in the discovery of apixaban .


Molecular Structure Analysis

The molecular structure of apixaban includes a bicyclic tetrahydropyrazolopyridinone scaffold, a p-methoxyphenyl P1 moiety, and a neutral heterocycle at the terminal P4 ring .


Chemical Reactions Analysis

Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM⁻¹/s .


Physical and Chemical Properties Analysis

The physical and chemical properties of apixaban include good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

科学研究应用

压力测试和杂质分析

阿哌沙班杂质 6 已用于阿哌沙班的压力测试和杂质分析 {svg_1}. 在压力测试中,发现阿哌沙班在酸性和碱性条件下均具有高度的降解性 {svg_2}. 已确定未知降解杂质为阿哌沙班的 pH 非依赖性水解降解杂质 {svg_3}.

分析方法的开发

该化合物在阿哌沙班分析方法的开发中发挥了重要作用 {svg_4} {svg_5}. 开发了一种单一的 HPLC 方法,该方法既可靠又准确,可以对阿哌沙班的所有 10 种相关杂质进行定量分析 {svg_6}. 另一项研究讨论了阿哌沙班药物物质相关物质方法的开发,该方法采用经过监管机构完善和批准的质量源于设计概念方法 {svg_7}.

了解药物毒性

未知杂质是一种新的阿哌沙班降解杂质,有助于我们了解其毒性 {svg_8}. 此信息对科学界了解药物产品杂质分析有益 {svg_9}.

抗凝应用

阿哌沙班是阿哌沙班杂质 6 的母体化合物,是一种有效的直接选择性 Xa 因子抑制剂 {svg_10}. 已发现它在预防卒中/全身栓塞方面优于其他 Xa 因子抑制剂,同时降低了房颤患者出血的风险 {svg_11}.

血栓栓塞性疾病的治疗

阿哌沙班是一种口服的直接 Xa 因子抑制剂,可阻断游离和与凝块结合的 Xa 因子 {svg_12}. 它已被批准用于治疗多种血栓栓塞性疾病,包括预防复发性深静脉血栓形成和肺栓塞,降低非瓣膜性房颤患者的卒中风险,以及髋关节或膝关节置换术后的血栓预防 {svg_13}.

药物开发

药物开发中最大的挑战是理解用于开发和维护评估药物物质和药物产品质量的适当分析程序的科学和风险为本技术 {svg_14}. 改进的技术提供了一种有条理的策略来获取和提高对分析方法的理解 {svg_15}.

未来方向

Apixaban is currently in development for the prevention and treatment of various thromboembolic diseases . Its favorable pharmacological profile supports its potential use in the clinic .

属性

IUPAC Name

methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFSYYKSFUFOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074365-84-6
Record name Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。